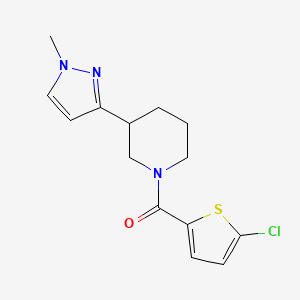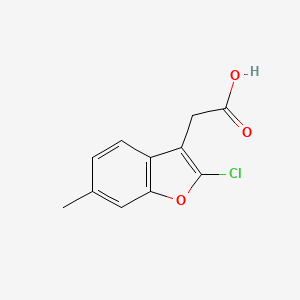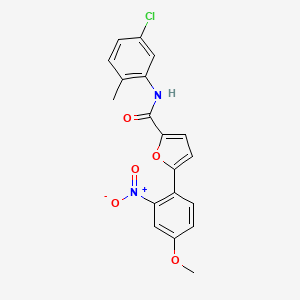
(5-chlorothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-chlorothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone: is a complex organic compound that features a thiophene ring substituted with a chloro group, a piperidine ring substituted with a methyl-pyrazole group, and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene and pyrazole derivatives. One common synthetic route is the Friedel-Crafts acylation reaction, where a chlorothiophene derivative is reacted with a piperidine derivative in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction conditions include maintaining a controlled temperature and using anhydrous solvents to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, implementing continuous flow chemistry for efficient production, and ensuring proper waste management and environmental compliance.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ketone group can be further oxidized to form carboxylic acids.
Reduction: : The ketone group can be reduced to form alcohols.
Substitution: : The chlorine atom on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). The reactions are typically carried out under acidic conditions.
Reduction: : Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). These reactions are usually performed in anhydrous ether solvents.
Substitution: : Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and halides. The reactions are often carried out in polar aprotic solvents.
Major Products Formed
Oxidation: : Formation of carboxylic acids.
Reduction: : Formation of alcohols.
Substitution: : Formation of various substituted thiophenes.
科学的研究の応用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may have biological activity and can be used in the development of new drugs.
Medicine: : It could be explored for its therapeutic potential in treating various diseases.
Industry: : It can be used in the production of advanced materials and chemicals.
作用機序
The exact mechanism of action of this compound depends on its specific application. Generally, it may involve interactions with molecular targets such as enzymes or receptors. The compound could bind to these targets and modulate their activity, leading to desired biological effects.
類似化合物との比較
This compound is unique due to its specific structural features, including the presence of both thiophene and pyrazole rings. Similar compounds include:
5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine
1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine
These compounds share the thiophene and pyrazole motifs but differ in their functional groups and overall structure, leading to different chemical and biological properties.
特性
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c1-17-8-6-11(16-17)10-3-2-7-18(9-10)14(19)12-4-5-13(15)20-12/h4-6,8,10H,2-3,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEZZIHHLNZKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]ethenesulfonamide](/img/structure/B2883494.png)


![N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide](/img/structure/B2883500.png)



![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2883506.png)
![2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2883511.png)

![tert-Butyl 3',4'-dioxo-3',4',6',7'-tetrahydro-2'H-spiro[pyrrolidine-3,8'-pyrrolo[2,1-c][1,2,4]triazine]-1-carboxylate](/img/structure/B2883513.png)
![4-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2883514.png)
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide](/img/structure/B2883515.png)

